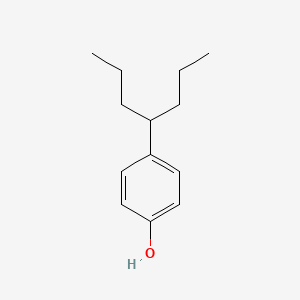

4-(Heptan-4-yl)phenol

Description

BenchChem offers high-quality 4-(Heptan-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Heptan-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-heptan-4-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSSFYKTUVCUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496952 |

Source

|

| Record name | 4-(Heptan-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6465-71-0 |

Source

|

| Record name | 4-(Heptan-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Heptan-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Heptan-4-yl)phenol, a substituted alkylphenol of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific branched isomer, this guide synthesizes known information with data from its linear counterpart, 4-n-heptylphenol, and established principles of physical organic chemistry. The document details the compound's chemical identity, expected physicochemical parameters such as melting point, boiling point, solubility, pKa, and logP, and outlines the standard experimental methodologies for their determination. Furthermore, a plausible synthetic route via Friedel-Crafts alkylation and expected spectroscopic characteristics are discussed. This guide aims to serve as a valuable resource for researchers, enabling a deeper understanding of 4-(Heptan-4-yl)phenol's behavior in experimental settings and providing a foundation for its potential applications.

Introduction and Chemical Identity

4-(Heptan-4-yl)phenol is an organic compound belonging to the alkylphenol family. These compounds are characterized by a phenol ring substituted with an alkyl group. The specific isomer, 4-(Heptan-4-yl)phenol, features a heptyl group attached to the phenol at the para position (position 4), with the attachment point on the heptyl chain being the fourth carbon. This branched structure influences its physical and chemical properties compared to its linear isomer, 4-n-heptylphenol.

Alkylphenols are utilized as intermediates in the manufacturing of various products, including surfactants, resins, and antioxidants.[1] However, they have also garnered attention due to their potential endocrine-disrupting activities, making a thorough understanding of their physicochemical properties crucial for both industrial applications and toxicological assessments.[1]

Table 1: Chemical Identity of 4-(Heptan-4-yl)phenol

| Identifier | Value | Source |

| IUPAC Name | 4-(Heptan-4-yl)phenol | PubChem[2] |

| CAS Number | 6465-71-0 | American Elements[3] |

| Chemical Formula | C₁₃H₂₀O | American Elements[3] |

| Molecular Weight | 192.3 g/mol | American Elements[3] |

| SMILES | CCCC(CCC)C1=CC=C(C=C1)O | PubChem[2] |

| Appearance | Powder | American Elements[3] |

Physicochemical Properties: A Detailed Analysis

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. These properties govern its behavior in various solvents, its absorption and distribution in biological systems, and its reactivity.

Melting and Boiling Points

The melting and boiling points of a substance provide insights into the strength of its intermolecular forces. For 4-(Heptan-4-yl)phenol, a branched alkylphenol, these properties are expected to differ from its linear isomer, 4-n-heptylphenol, due to variations in molecular packing and surface area.

The branched structure of 4-(Heptan-4-yl)phenol is likely to disrupt the crystal lattice packing compared to the linear chain of 4-n-heptylphenol, which could result in a lower melting point. Conversely, the more compact, spherical shape of the branched isomer may lead to a slightly lower boiling point than its linear counterpart under the same pressure, due to a smaller surface area for van der Waals interactions.

Experimental Determination:

-

Melting Point: Differential Scanning Calorimetry (DSC) is a precise method for determining the melting temperature (Tm) of a pure compound.[5][6] The technique measures the difference in heat required to increase the temperature of a sample and a reference, identifying the temperature at which the phase transition from solid to liquid occurs.[7]

-

Boiling Point: Ebulliometry is a standard technique for accurately determining the boiling point of a liquid at a given pressure.

Solubility

Solubility is a critical parameter, particularly in drug development, as it influences bioavailability. The solubility of 4-(Heptan-4-yl)phenol is dictated by its molecular structure, which contains both a hydrophilic phenol group and a large, lipophilic heptyl group.

-

Water Solubility: Due to the substantial hydrophobic heptyl group, 4-(Heptan-4-yl)phenol is expected to have very low solubility in water. For comparison, the experimental water solubility of 4-n-heptylphenol is reported to be 11.11 mg/L at 25 °C .[8] The branched nature of the alkyl chain in 4-(Heptan-4-yl)phenol may slightly increase its water solubility compared to the linear isomer due to a decrease in the hydrophobic surface area.

-

Organic Solvents: 4-(Heptan-4-yl)phenol is expected to be readily soluble in non-polar organic solvents such as hexane, toluene, and diethyl ether, as well as in polar organic solvents like ethanol and acetone.

Experimental Determination (Shake-Flask Method - OECD Guideline 105):

The shake-flask method is a widely accepted technique for determining the water solubility of a substance.[9]

-

An excess amount of the solid 4-(Heptan-4-yl)phenol is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of 4-(Heptan-4-yl)phenol in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Acidity (pKa)

The hydroxyl group of the phenol imparts acidic properties to the molecule. The pKa value is a measure of this acidity in an aqueous solution.

The pKa of phenol is approximately 9.95.[11] The presence of an electron-donating alkyl group on the benzene ring is known to slightly decrease the acidity (increase the pKa) of the phenolic proton. A study on various alkylphenols indicated that the pKa of 4-isononylphenol is higher than that of phenol.[12] Therefore, it is expected that the pKa of 4-(Heptan-4-yl)phenol will be slightly higher than that of phenol, likely in the range of 10-11.

Experimental Determination (Spectrophotometric Method):

The pKa can be determined by UV-Vis spectrophotometry by measuring the absorbance of a solution at different pH values.[13][14]

-

A solution of 4-(Heptan-4-yl)phenol is prepared in a series of buffers with varying pH values.

-

The UV-Vis spectrum of each solution is recorded. The phenolate ion will have a different absorption maximum compared to the neutral phenol.

-

The absorbance at a wavelength where the difference between the two species is maximal is plotted against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[13]

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, usually octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

-

Computed Value: PubChem provides a computed XLogP3 value of 5.1 for 4-(Heptan-4-yl)phenol.[2] This high value indicates a strong preference for the lipid phase and suggests high lipophilicity.

Experimental Determination:

The shake-flask method is also the standard for experimental logP determination.

-

A solution of 4-(Heptan-4-yl)phenol is prepared in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

-

The phases are separated, and the concentration of the compound in each phase is determined.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 2: Summary of Physicochemical Properties of 4-(Heptan-4-yl)phenol and its Linear Isomer

| Property | 4-(Heptan-4-yl)phenol (Predicted/Computed) | 4-n-Heptylphenol (Experimental) | Source |

| Melting Point | Likely < 26 °C | 26 °C | [4] |

| Boiling Point | - | 123 °C @ 0.1 Torr | [4] |

| Water Solubility | Expected to be slightly > 11.11 mg/L | 11.11 mg/L (25 °C) | [8] |

| pKa | Estimated 10-11 | - | [12] |

| logP (XLogP3) | 5.1 | - | [2] |

Synthesis of 4-(Heptan-4-yl)phenol

The most common and industrially relevant method for the synthesis of 4-alkylphenols is the Friedel-Crafts alkylation of phenol.[1][15] This electrophilic aromatic substitution reaction involves the reaction of phenol with an alkylating agent in the presence of a Lewis acid or Brønsted acid catalyst.[16][17]

For the synthesis of 4-(Heptan-4-yl)phenol, a suitable precursor would be 4-heptanol or hept-3-ene. The reaction with phenol would be catalyzed by an acid such as sulfuric acid or a Lewis acid like aluminum chloride.[17] The para position is generally favored due to steric hindrance at the ortho positions.

Generalized Experimental Protocol (Friedel-Crafts Alkylation):

-

To a stirred solution of phenol in a suitable solvent (e.g., a non-polar solvent like hexane or excess phenol), the acid catalyst (e.g., concentrated sulfuric acid) is added cautiously at a controlled temperature.

-

The alkylating agent (4-heptanol) is then added dropwise to the reaction mixture.

-

The reaction is stirred for a specified time at a controlled temperature to ensure complete reaction.

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The organic layer is washed with a dilute base to remove unreacted phenol, followed by water, and then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure 4-(Heptan-4-yl)phenol.

Caption: Experimental workflow for synthesis and characterization.

Biological and Toxicological Considerations

4-(Heptan-4-yl)phenol, as a member of the alkylphenol class, is flagged as a potential endocrine disruptor. [2]Chemicals in this class have been shown to mimic natural hormones, potentially leading to adverse health effects. The lipophilic nature of 4-(Heptan-4-yl)phenol, as indicated by its high logP value, suggests a potential for bioaccumulation. A thorough toxicological evaluation is therefore essential for any application where human or environmental exposure is possible.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 4-(Heptan-4-yl)phenol. While direct experimental data for this specific isomer is limited, a robust profile has been constructed by leveraging data from its linear isomer, computational predictions, and established chemical principles. The outlined experimental methodologies for determining key physicochemical parameters provide a clear path for researchers to obtain precise data for this compound. The information presented herein is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating a deeper understanding and informed use of 4-(Heptan-4-yl)phenol.

References

-

4-n-Heptylphenol. CAS Common Chemistry.

-

4-(heptan-4-yl)phenol. American Elements.

-

OECD Guidelines for the Testing of Chemicals. Wikipedia.

-

4-(Heptan-4-yl)phenol. PubChem.

-

Differential scanning calorimetry. CureFFI.org.

-

Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.

-

The values of p K a for alkylphenols in aqueous and micellar solutions. ResearchGate.

-

4-Phenylphenol(92-69-3) 1H NMR spectrum. ChemicalBook.

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1. Doc Brown's Advanced Organic Chemistry.

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Advanced Organic Chemistry.

-

Solubility testing in accordance with the OECD 105. FILAB.

-

1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate.

-

Differential scanning calorimetry. Wikipedia.

-

4-N-HEPTYLPHENOL 1987-50-4 wiki. Guidechem.

-

Alkylphenol. Wikipedia.

-

3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

-

4-Ethylphenol. Wikipedia.

-

Development of Methods for the Determination of pKa Values. PMC - NIH.

-

OECD GUIDELINES FOR TESTING CHEMICALS. Pure.

-

17.11 Spectroscopy of Alcohols and Phenols. OpenStax.

-

Reinvestigation of alkylphenol mixtures by 1H NMR spectroscopy. American Chemical Society.

-

What is Differential Scanning Calorimetry?. TA Instruments.

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central.

-

4-Ethylphenol. PubChem.

-

Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.

-

Phenol. NIST WebBook.

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

-

OECD 105 - Water Solubility. Situ Biosciences.

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR.

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Primacyt.

-

1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Advanced Organic Chemistry.

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.

-

Friedel–Crafts reaction. Wikipedia.

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.

-

Water Solubility. Scymaris.

-

Mass Spectrometry Imaging of Low-Molecular-Weight Phenols Liberated from Plastics. ACS Publications.

-

Improving yield and purity in Friedel-Crafts alkylation of phenols. Benchchem.

-

4-n-Heptylphenol, 98+%. Fisher Scientific.

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

-

Phenols and Enols.

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.

-

Alcohols, phenols, phenolic compounds and derivatives. Chemsrc.

-

Friedel-Crafts Alkylation with Phenol. Student Doctor Network Forums.

-

Physical Properties of Phenol. Chemistry LibreTexts.

-

(PDF) Alkylphenol ethoxylates and alkylphenols - update information on occurrence, fate and toxicity in aquatic environment. ResearchGate.

-

Phenol. Sciencemadness Wiki.

-

Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols. Thieme Chemistry.

-

Phenol. PubChem.

Sources

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. Page loading... [wap.guidechem.com]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. filab.fr [filab.fr]

- 11. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Isomer Identification of 4-(Heptan-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The unequivocal identification of structural isomers is a critical challenge in chemical research and pharmaceutical development, where subtle molecular variations can lead to significant differences in biological activity, toxicity, and physicochemical properties. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to identify and differentiate the structural isomers of 4-(heptan-4-yl)phenol. We will delve into the mechanistic underpinnings of spectroscopic and chromatographic techniques, offering field-proven insights into experimental design and data interpretation. This document is structured to empower researchers with the knowledge to develop self-validating analytical systems for robust isomer characterization.

Introduction: The Significance of Isomeric Purity

4-(Heptan-4-yl)phenol belongs to the broader class of alkylphenols, compounds with wide-ranging industrial applications that are also of interest in medicinal chemistry and toxicology.[1] The heptyl group attached to the phenol ring can exist as various structural isomers, and its position on the aromatic ring can be at the ortho, meta, or para position. Each of these isomers possesses a unique three-dimensional structure that dictates its interaction with biological systems and its behavior in analytical separations.

For drug development professionals, ensuring the isomeric purity of a lead compound or intermediate is paramount. Different isomers can exhibit varied pharmacological profiles, from desired therapeutic effects to adverse reactions. Therefore, the ability to selectively synthesize and analytically confirm the desired isomer is a cornerstone of safe and effective drug design. This guide will focus on the analytical strategies to distinguish 4-(heptan-4-yl)phenol from its key positional and structural isomers.

The Isomeric Landscape of Heptylphenols

The primary isomers of concern in the context of 4-(heptan-4-yl)phenol fall into two main categories:

-

Positional Isomers: These isomers differ in the substitution pattern on the phenol ring. While the target compound is the para isomer, the synthesis, often a Friedel-Crafts alkylation, can yield ortho and, to a lesser extent, meta isomers as byproducts.[2]

-

4-(Heptan-4-yl)phenol (para-isomer)

-

2-(Heptan-4-yl)phenol (ortho-isomer)

-

3-(Heptan-4-yl)phenol (meta-isomer)

-

-

Structural Isomers of the Alkyl Chain: The heptyl group itself can exist in various isomeric forms, leading to a wider array of potential heptylphenol isomers. Common examples include:

-

Phenols substituted with n-heptyl, heptan-2-yl, heptan-3-yl, etc.

-

This guide will primarily focus on distinguishing the ortho, meta, and para isomers of (heptan-4-yl)phenol, as this represents a common and critical analytical challenge.

Synthetic Strategy and Isomeric Outcomes: The Friedel-Crafts Alkylation

The synthesis of 4-(heptan-4-yl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol with a suitable heptyl precursor, such as heptan-4-ol or a corresponding heptene, in the presence of an acid catalyst.[1][3] This electrophilic aromatic substitution reaction is notoriously prone to producing a mixture of isomers.

The hydroxyl group of phenol is an activating, ortho-, para- directing group.[4] Consequently, the primary products of the Friedel-Crafts alkylation of phenol are the ortho and para substituted isomers. The formation of the meta isomer is generally disfavored. The ratio of ortho to para products is influenced by several factors, including the nature of the catalyst, reaction temperature, and steric hindrance of the alkylating agent. Due to the bulky nature of the heptan-4-yl group, the para isomer is often the major product due to reduced steric clash.

A general workflow for the synthesis and subsequent analysis is depicted below:

Caption: General workflow for the synthesis and analysis of (heptan-4-yl)phenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for distinguishing structural isomers, providing detailed information about the chemical environment of each atom in a molecule.[5][6] Both ¹H and ¹³C NMR are essential for the complete characterization of (heptan-4-yl)phenol isomers.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides key information based on chemical shifts, integration, and coupling patterns.

-

Aromatic Region (approx. 6.5-7.5 ppm): The substitution pattern on the benzene ring gives rise to distinct splitting patterns for the aromatic protons.[7]

-

para-isomer (4-(Heptan-4-yl)phenol): Due to the symmetry of the molecule, the aromatic region will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H).

-

ortho-isomer (2-(Heptan-4-yl)phenol): The four aromatic protons will be in different chemical environments, leading to a more complex multiplet pattern.

-

meta-isomer (3-(Heptan-4-yl)phenol): This isomer will also show a complex multiplet pattern for the four aromatic protons, but with different chemical shifts and coupling constants compared to the ortho-isomer.

-

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable (typically 4-8 ppm) and depends on the solvent, concentration, and temperature.[7] In some cases, the use of a polar, basic solvent like hexamethylphosphoramide (HMPA) can help differentiate isomers, as the chemical shift of the hydroxyl proton can be sensitive to steric hindrance around the -OH group.

-

Alkyl Region (approx. 0.5-3.0 ppm): The signals for the heptyl group protons will also provide structural information. The methine proton of the heptan-4-yl group will appear as a multiplet, and its chemical shift will be influenced by its proximity to the aromatic ring.

Protocol: ¹H NMR Sample Preparation

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will either disappear or significantly diminish in intensity.[8]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule.[9]

-

Aromatic Region (approx. 110-160 ppm): The number of signals in the aromatic region is a powerful indicator of the substitution pattern.[10]

-

para-isomer: Due to symmetry, will show four signals in the aromatic region (two for the protonated carbons and two for the quaternary carbons).

-

ortho- and meta-isomers: Both will exhibit six distinct signals in the aromatic region, as all six carbons are in unique chemical environments.

-

-

Alkyl Region (approx. 10-50 ppm): The chemical shifts of the heptyl carbons will also be subtly different between the isomers due to varying electronic and steric effects.

| Isomer | Expected Aromatic ¹H Signals | Expected Aromatic ¹³C Signals |

| para-(Heptan-4-yl)phenol | AA'BB' system (often two doublets) | 4 |

| ortho-(Heptan-4-yl)phenol | Complex multiplet | 6 |

| meta-(Heptan-4-yl)phenol | Complex multiplet | 6 |

Table 1: Predicted NMR signal counts for the aromatic region of (heptan-4-yl)phenol positional isomers.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive technique for identifying and quantifying isomers. Electron ionization (EI) is commonly used, which induces fragmentation of the molecule, providing a characteristic mass spectrum.

The fragmentation of alkylphenols is influenced by the position and structure of the alkyl group.[11]

-

Molecular Ion (M⁺•): All isomers will have the same molecular weight (192.3 g/mol ) and will show a molecular ion peak at m/z 192.[7]

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes is cleavage of the bond beta to the aromatic ring. For (heptan-4-yl)phenol, this would involve the loss of a propyl radical to form a stable benzylic cation. The position of the alkyl group (ortho, meta, or para) can influence the relative abundance of these fragment ions.

-

McLafferty Rearrangement: If the alkyl chain is long enough and contains a gamma-hydrogen, a McLafferty rearrangement can occur.

-

Phenolic Fragmentation: The phenol moiety itself can undergo characteristic fragmentation, such as the loss of CO.[11]

-

While the mass spectra of the positional isomers may be quite similar, subtle differences in the relative intensities of key fragment ions can be used for differentiation, especially when comparing against authenticated reference spectra.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, hexane). Derivatization (e.g., with pentafluorobenzoyl chloride) can be employed to improve chromatographic performance and sensitivity.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Temperature Program: A temperature gradient is typically used to ensure good separation of isomers with different boiling points.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

-

Caption: A simplified workflow for the GC-MS analysis of (heptan-4-yl)phenol isomers.

Gas Chromatography (GC): Separation Based on Physicochemical Properties

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column.[12] The retention time (the time it takes for a compound to travel through the column) is a characteristic property that can be used for identification.

For the isomers of (heptan-4-yl)phenol, their boiling points and polarities will be slightly different, allowing for their separation by GC.

-

Elution Order: Generally, for positional isomers of alkylphenols on a non-polar column, the elution order is often meta, then para, then ortho. This is because the ortho isomer can form an intramolecular hydrogen bond, which reduces its polarity and can lead to a longer retention time compared to the meta and para isomers, which are more capable of intermolecular hydrogen bonding with the stationary phase (if it has some polarity). However, the exact elution order can depend on the specific column and analytical conditions.

Protocol: GC Method Development

-

Column Selection: Start with a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

-

Temperature Optimization: Develop a temperature program that provides baseline separation of the isomers. An initial isothermal period followed by a temperature ramp is a common strategy.

-

Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.

-

Reference Standards: Inject individual, pure standards of the ortho, meta, and para isomers (if available) to confirm their respective retention times.

A Self-Validating, Integrated Approach

For unambiguous identification, a multi-technique approach is essential. The strengths of each technique compensate for the weaknesses of the others.

-

Initial Screening by GC-MS: Analyze the sample mixture by GC-MS to determine the number of components and obtain their mass spectra and retention times.

-

Tentative Identification: Compare the obtained mass spectra with spectral libraries and fragmentation patterns of related compounds to tentatively identify the isomers.

-

Preparative Separation: If individual standards are not available, use preparative chromatography (e.g., HPLC) to isolate each isomer.

-

Definitive Structural Elucidation by NMR: Acquire ¹H and ¹³C NMR spectra for each isolated isomer. The distinct patterns in the aromatic region of the NMR spectra will provide definitive confirmation of the ortho, meta, or para substitution.

Caption: An integrated, self-validating workflow for isomer identification.

Conclusion

The structural isomer identification of 4-(heptan-4-yl)phenol requires a systematic and multi-faceted analytical approach. By leveraging the separation power of gas chromatography and the detailed structural insights from NMR spectroscopy and mass spectrometry, researchers can confidently distinguish between positional and other structural isomers. The principles and protocols outlined in this guide provide a robust framework for establishing self-validating analytical systems, ensuring the scientific integrity of research and the safety and efficacy of pharmaceutical products.

References

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Magritek. (n.d.). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

-

Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

-

The Good Scents Company. (n.d.). 3-propyl phenol. Retrieved from [Link]

-

Allen. (n.d.). Write the reaction involved in the following : Friedal-Crafts Alkylation of Phenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Propylphenol. Retrieved from [Link]

-

Introduction of Alkyl Phenol Production Process. (n.d.). Retrieved from [Link]

-

The Pherobase. (n.d.). Synthesis - 3-propylphenol. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(1-methylpropyl)-. Retrieved from [Link]

- Google Patents. (n.d.). WO2016187678A1 - Production of 3-alkylphenols and uses thereof.

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

-

ResearchGate. (2025, August 6). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. [Link]

-

Restek. (2020, October 22). Retention Cross-over Phenomenon in Gas Chromatography — Can the Mystery be Revealed?. [Link]

-

NIST. (n.d.). Phenol, 3-(1-methylethyl)-. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

- Horwood, E. (1991). Basic 1H- and 13C-NMR Spectroscopy.

-

MassBank. (2017, October 25). Phenols. [Link]

-

Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Phenylethan-1-ol (FDB007516). [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b).... Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-. Retrieved from [Link]

-

American Elements. (n.d.). 4-(heptan-4-yl)phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]

Sources

- 1. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

- 2. Phenol, 2-(1-methylethyl)- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]

- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. epa.gov [epa.gov]

- 12. settek.com [settek.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-(Heptan-4-yl)phenol

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 4-(Heptan-4-yl)phenol, a representative alkylphenol. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, establishing a self-validating workflow from molecular structure input to the generation of actionable physicochemical insights. We will utilize Density Functional Theory (DFT) as the core computational engine, demonstrating its power in elucidating electronic structure, reactivity, and properties relevant to the drug discovery pipeline. The protocols detailed herein are designed to be practical, employing the widely accessible ORCA software package, and are grounded in established theoretical principles to ensure scientific integrity.

1. Introduction: The "Why" and the "What"

In modern drug discovery, understanding a molecule's intrinsic properties is paramount.[1] Computational chemistry, particularly quantum mechanics (QM), provides a powerful lens to probe these characteristics before a compound is ever synthesized, saving significant time and resources.[1][2] Quantum chemical calculations allow us to build a detailed, three-dimensional electronic picture of a molecule, which governs its interactions with biological targets, its metabolic stability, and its overall pharmacokinetic profile.[3]

1.1. Focus Molecule: 4-(Heptan-4-yl)phenol

This guide focuses on 4-(Heptan-4-yl)phenol (CAS 6465-71-0)[4][5]. With its phenolic hydroxyl group (a common feature in bioactive molecules) and a non-polar alkyl chain, it serves as an excellent model system. Phenolic compounds are ubiquitous in medicinal chemistry, and understanding the interplay between the electron-rich aromatic ring and the bulky alkyl substituent is key to predicting its behavior.

-

Chemical Formula: C₁₃H₂₀O[4]

-

Molecular Weight: 192.3 g/mol [4]

-

Structure: A phenol ring substituted at the para (4) position with a heptan-4-yl group.

The insights gained from this specific molecule are broadly applicable to other alkylphenols and drug-like molecules containing similar functional groups.

1.2. The Rationale for Quantum Chemistry in Drug Development

While faster, classical methods like molecular mechanics (MM) are useful, they lack the ability to describe the electronic rearrangements that are the essence of chemical reactivity and non-covalent interactions.[1] Quantum chemistry offers a more fundamental description, enabling us to:

-

Determine Accurate 3D Conformations: Find the most stable (lowest energy) shape of the molecule.[2]

-

Analyze Electronic Properties: Understand charge distribution, sites prone to electrophilic or nucleophilic attack, and overall reactivity.[3]

-

Predict Spectroscopic Properties: Correlate computational results with experimental data (e.g., IR, NMR) for validation.

-

Estimate Key Physicochemical Properties: Predict values like pKa, which are critical for drug absorption and target binding.[2][6]

2. Theoretical Foundations: A Practical Overview

The core of quantum chemistry is solving the Schrödinger equation, which is computationally infeasible for molecules of this size.[7] Therefore, we rely on robust approximations.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[8][9] Instead of calculating the complex wavefunction for every electron, DFT determines the total electron density of the system, from which all properties can be derived.[3]

The accuracy of a DFT calculation is governed by two key choices:

-

The Functional: This is the mathematical approximation used to describe the exchange and correlation energies of the electrons. Hybrid functionals like B3LYP are widely used for organic molecules as they mix in a portion of exact Hartree-Fock exchange, providing high accuracy for a broad range of properties.[10]

-

The Basis Set: This is a set of mathematical functions (orbitals) used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) are a common starting point, offering a good compromise between flexibility and size. The "(d,p)" indicates the addition of polarization functions, which are crucial for describing the anisotropic nature of chemical bonds.[10][11]

For this guide, we will primarily use the B3LYP functional with the 6-31G(d,p) basis set , a combination proven to be reliable for geometry optimizations and property calculations of organic molecules.

3. The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical progression where the validity of each step depends on the success of the previous one. This ensures the final data is reliable and physically meaningful. We will use the ORCA software package, a powerful and free-for-academic-use program.[12][13][14]

Use the B3LYP functional and 6-31G(d,p) basis set

! B3LYP 6-31G(d,p) OPT

Use tight convergence criteria for a reliable structure

! TightSCF

Read coordinates from the XYZ file

-

xyzfile 0 1 molecule.xyz

Use the same level of theory as the optimization

! B3LYP 6-31G(d,p) Freq

! TightSCF

Read the OPTIMIZED coordinates

-

xyzfile 0 1 opt.xyz

Use the same level of theory

! B3LYP 6-31G(d,p)

! TightSCF

Request additional properties to be printed

%output Print[P_Mulliken] 1 # Print Mulliken population analysis (charges) Print[P_OrbEn] 1 # Print orbital energies end

Read the OPTIMIZED coordinates

-

xyzfile 0 1 opt.xyz

Caption: Relationship between HOMO, LUMO, and the energy gap.

Analysis of 4-(Heptan-4-yl)phenol: We would expect the HOMO to be localized primarily on the electron-rich phenol ring and the oxygen atom. The LUMO is also likely to be distributed across the aromatic system.

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's electron density surface. [15]It is an invaluable tool for understanding non-covalent interactions, which are the basis of drug-receptor binding. [16][17]* Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen. These are sites of hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen of the hydroxyl group. These are sites of hydrogen bond donation.

-

Green/Yellow Regions (Neutral Potential): Indicate non-polar areas, such as the heptyl chain. These are favorable for hydrophobic (van der Waals) interactions.

Analysis of 4-(Heptan-4-yl)phenol: The MEP would clearly show a strong negative potential (red) around the phenolic oxygen and a strong positive potential (blue) on the hydroxyl hydrogen. The entire heptyl group would appear as a large green/neutral region, highlighting its lipophilic character. This visualization immediately suggests how the molecule will orient itself in a binding pocket. [15][17]

4.3. Atomic Charges and Dipole Moment

Mulliken population analysis provides a way to assign partial charges to each atom. While these are approximations, they are useful for parameterizing molecular mechanics force fields for subsequent molecular dynamics or docking simulations. [1]The total molecular dipole moment gives a quantitative measure of the molecule's overall polarity, which influences properties like solubility and membrane permeability.

Table 1: Calculated Properties for 4-(Heptan-4-yl)phenol (Note: These are representative values. Actual results will be generated by the calculation.)

| Property | Calculated Value | Implication for Drug Development |

| Total Energy | -618.45 Hartree | Provides a baseline for conformational stability analysis. |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | 0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high chemical stability. [18] |

| Dipole Moment | 1.5 Debye | Indicates moderate polarity, balancing solubility and permeability. |

| pKa (Phenolic H) | ~10.1 | (Advanced calculation) Crucial for determining ionization state at physiological pH. [6] |

5. Advanced Application: pKa Prediction

The acidity (pKa) of the phenolic proton is critical, as it determines the molecule's charge state at physiological pH (around 7.4). An ionized molecule interacts very differently with a receptor than a neutral one. Accurate pKa prediction can be done using QM by calculating the Gibbs free energy difference between the protonated and deprotonated species in a continuum solvent model. [19][20] This involves:

-

Optimizing the geometry of both the neutral phenol and the deprotonated phenoxide anion.

-

Performing frequency calculations on both to obtain thermal corrections to the free energy.

-

Using an isodesmic reaction or a thermodynamic cycle to calculate the pKa. [20][21] While more complex, this calculation provides a direct, physics-based prediction of a vital drug-like property. [2][19]

6. Conclusion

This guide has outlined a robust, logical, and scientifically-grounded workflow for applying quantum chemical calculations to 4-(Heptan-4-yl)phenol. By following this protocol, researchers can move beyond simple modeling to generate profound insights into a molecule's electronic structure, reactivity, and potential for biological interaction. The deliberate choice of DFT, coupled with a self-validating sequence of optimization and frequency analysis, ensures the trustworthiness of the results. The interpretation of HOMO-LUMO orbitals and the molecular electrostatic potential provides a direct bridge between fundamental quantum properties and the practical considerations of modern drug design. Integrating these computational techniques early in the discovery pipeline is not merely an academic exercise; it is a strategic imperative for designing safer, more effective therapeutics.

7. References

-

Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]

-

MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

-

Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

National Institutes of Health (NIH). (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. [Link]

-

ORCA Tutorials. (n.d.). Geometry optimization. [Link]

-

ResearchGate. (2024, January 19). Basis set and methods for organic molecules. [Link]

-

Reddit. (2023, April 2). Another alternative to Gaussian: orca vs Openmolcas vs Gamess vs Psi4. [Link]

-

Matter Modeling Stack Exchange. (2021, March 18). What is a good replacement for Gaussian?. [Link]

-

YouTube. (2022, December 9). ORCA Vibrational Frequencies Calculation of Water with ChemCraft Visualisation. [Link]

-

ACS Publications. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. [Link]

-

Royal Society of Chemistry. (2025, October 3). Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. [Link]

-

ACS Publications. (2020, May 1). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

-

Chemistry Stack Exchange. (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]

-

AMERICAN ELEMENTS. (n.d.). 4-(heptan-4-yl)phenol. [Link]

-

PubMed Central (PMC). (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

Reddit. (2023, January 10). Which Basis Set and Functional to use when?. [Link]

-

Rowan Scientific. (2025, October 16). How to Predict pKa. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map of all compounds. [Link]

-

ORCA Input Library. (n.d.). Geometry optimizations.

-

International Journal of Scientific Research in Science and Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

-

Reddit. (2024, December 24). Orca vs Gaussian. [Link]

-

YouTube. (2025, June 18). DFT for drug and material discovery. [Link]

-

YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. [Link]

-

YouTube. (2025, December 31). How to set up ORCA 6 calculations - A Beginner's Guide. [Link]

-

ACS Publications. (n.d.). Quantum Machine Learning in Drug Discovery: Applications in Academia and Pharmaceutical Industries. [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]

-

Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

-

National Institutes of Health (NIH). (n.d.). 4-n-Heptylphenol. [Link]

-

ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

SciSpace. (n.d.). Basis Set Selection for Molecular Calculations. [Link]

-

PubMed Central (PMC). (n.d.). How to Predict the pKa of Any Compound in Any Solvent. [Link]

-

Endocrine Disruptor List. (n.d.). 4-(heptan-4-yl)phenol. [Link]

-

ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. [Link]

-

ResearchGate. (2019, March 19). What quantum chemistry should I go for to work on Hartree Fock calculations?. [Link]

-

Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]

-

ORCA Manual. (n.d.). Vibrational Frequencies. [Link]

-

ResearchGate. (2019, March 31). How do we choose basis set and DFT functional for structure optimization?. [Link]

-

Matter Modeling Stack Exchange. (2024, September 25). Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. [Link]

Sources

- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rowansci.substack.com [rowansci.substack.com]

- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 4. americanelements.com [americanelements.com]

- 5. 4-(heptan-4-yl)phenol | Endocrine Disruptor List [edlists.org]

- 6. optibrium.com [optibrium.com]

- 7. mdpi.com [mdpi.com]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. reddit.com [reddit.com]

- 15. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 18. irjweb.com [irjweb.com]

- 19. How to Predict pKa | Rowan [rowansci.com]

- 20. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Precision Isolation and Analysis of 4-(Heptan-4-yl)phenol in Environmental Matrices

A Technical Guide for Environmental Forensics and Toxicology[1]

Executive Summary

The isolation of 4-(Heptan-4-yl)phenol (CAS: 6465-71-0), chemically distinct as 4-(1-propylbutyl)phenol, represents a significant analytical challenge in environmental toxicology.[1] Unlike its linear congener (4-n-heptylphenol) or the ubiquitous nonylphenols, this specific branched isomer requires precise chromatographic resolution to avoid co-elution and misidentification.[1]

This guide details a self-validating workflow for the extraction, derivatization, and mass-spectrometric confirmation of 4-(Heptan-4-yl)phenol from complex environmental matrices (aqueous and sediment).[1] It prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) following silylation as the gold standard for isomer-specific resolution, supported by rigorous Quality Assurance/Quality Control (QA/QC) protocols.[1]

Chemical Architecture & Environmental Significance[1][2][3]

The Target Molecule

4-(Heptan-4-yl)phenol is a branched alkylphenol.[1] Its structural specificity lies in the alkyl chain: a central carbon (C4 of the heptyl group) is attached to the phenol ring, creating a "swallowtail" structure of two propyl chains extending from the benzylic position.[1]

| Property | Specification |

| IUPAC Name | 4-(Heptan-4-yl)phenol |

| Synonym | 4-(1-propylbutyl)phenol; p-(1-propylbutyl)phenol |

| CAS Number | 6465-71-0 |

| Molecular Formula | C₁₃H₂₀O |

| Monoisotopic Mass | 192.15 Da |

| LogKow (Predicted) | ~4.5 - 5.1 (High lipophilicity) |

| Regulatory Status | Listed Endocrine Disruptor (EU REACH, ECHA) |

Why Specificity Matters

While often grouped with "C7-Alkylphenols," the specific branching of 4-(Heptan-4-yl)phenol alters its steric interaction with estrogen receptors (ERs).[1] Environmental monitoring often reports "Total Alkylphenols," masking the specific presence of this potent isomer.[1] Its high LogKow indicates it partitions strongly into sediment and biota, making aqueous sampling alone insufficient for risk assessment.[1]

Sample Preparation: The Matrix Challenge

The extraction strategy must overcome the analyte's affinity for organic matter (sediment) and ensure complete recovery from dilute aqueous phases.[1]

Aqueous Samples: Solid Phase Extraction (SPE)

Principle: Use of a Hydrophilic-Lipophilic Balanced (HLB) copolymer to retain the phenol moiety while allowing polar interferences to pass.[1]

Protocol:

-

Pre-treatment: Filter 1L water sample through 0.7 µm glass fiber filter (GFF) to remove suspended solids.[1]

-

Acidification: Adjust filtrate pH to 2.0 using H₂SO₄. Reasoning: Phenols are weak acids (pKa ~10).[1] Acidification suppresses ionization, ensuring the neutral molecule binds to the hydrophobic SPE sorbent.

-

Conditioning: Rinse HLB cartridge (e.g., Oasis HLB or equivalent) with 5 mL Methanol (MeOH) followed by 5 mL reagent water.[1]

-

Loading: Pass sample at <10 mL/min. Fast flow causes breakthrough.[1]

-

Wash: Rinse with 5 mL 5% MeOH in water to remove salts/proteins.[1]

-

Elution: Elute with 2 x 3 mL Methanol/MTBE (90:10).

-

Concentration: Evaporate to dryness under N₂ stream; reconstitute in 1 mL anhydrous hexane.

Sediment Samples: Ultrasonic Assisted Extraction (UAE)

Principle: Mechanical disruption of soil aggregates combined with solvent polarity matching.[1]

Protocol:

-

Drying: Lyophilize (freeze-dry) sediment to remove water which blocks organic solvent penetration.[1]

-

Extraction: Mix 5g dry sediment with 10 mL Acetone:Hexane (1:1).

-

Sonication: Sonicate for 20 mins at <30°C. Caution: Heat degrades phenolic antioxidants often present as co-contaminants.[1]

-

Clean-up: Pass extract through a Silica Gel or Florisil column to remove humic acids and lipids.[1] Elute with Dichloromethane (DCM).[1]

Analytical Resolution: The Isomer Challenge

Liquid Chromatography (LC-MS) is sensitive but often fails to chromatographically resolve the 4-(heptan-4-yl) isomer from the 4-n-heptyl and other branched isomers.[1] GC-MS with derivatization is the required method for structural confirmation.[1]

Derivatization (Silylation)

Phenols have poor peak shape and tailing in GC due to hydrogen bonding.[1] We convert the hydroxyl group to a trimethylsilyl (TMS) ether.[1]

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

-

Reaction: Add 50 µL reagent to the extract. Incubate at 60°C for 30 mins.

-

Result: 4-(Heptan-4-yl)phenol-TMS derivative.[1] Mass shift: +72 Da.[1]

GC-MS Configuration[1][3][4]

-

Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm film).[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Temp Program: 60°C (1 min) -> 10°C/min -> 300°C (hold 5 min).

-

Ionization: Electron Impact (EI) at 70 eV.[1]

Identification Logic (Mass Spectrum)

To distinguish 4-(Heptan-4-yl)phenol from 4-n-heptylphenol:

-

4-n-heptylphenol (Linear): Shows strong Benzylic cleavage (m/z 107) and Tropylium ion.[1]

-

4-(Heptan-4-yl)phenol (Branched):

-

Molecular Ion (M+): 192 (Native) / 264 (TMS-derivative).[1]

-

Alpha-Cleavage: The branching at the benzylic position favors the loss of a propyl group (C3H7, mass 43).[1] Look for a dominant peak at M - 43 .[1]

-

McLafferty Rearrangement: Less prominent due to lack of gamma-hydrogens in the correct orientation compared to linear chains.[1]

-

Workflow Diagram

The following diagram illustrates the critical decision path for isolating this specific isomer.

Figure 1: Analytical workflow for the isolation and confirmation of 4-(Heptan-4-yl)phenol, emphasizing pH control and derivatization.

Quality Control & Validation

To ensure the data is defensible (E-E-A-T), the following controls are mandatory.

Internal Standards (IS)

Since isotopically labeled 4-(Heptan-4-yl)phenol is rarely commercially available, use a structural surrogate that does not exist in nature:

-

Primary Choice: 4-n-Nonylphenol-d4 (Ring deuterated).[1]

-

Secondary Choice: 4-n-Heptylphenol (Linear isomer) only if chromatographic separation is confirmed >1.5 min resolution.[1]

Quantification Parameters (SIM Mode)

Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[1]

| Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time Window |

| 4-(Heptan-4-yl)phenol-TMS | 221 (M-43)* | 264 (M+), 179 | Determine experimentally |

| 4-n-Heptylphenol-TMS | 179 (M-85) | 264 (M+), 107 | RT(Branched) < RT(Linear) |

| IS (4-n-NP-d4) | 224 | 296 | Reference |

*Note: The loss of the propyl group (43 Da) from the molecular ion (264 Da) generates the base peak at m/z 221 for the branched isomer.

Method Detection Limits (MDL)

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12409815, 4-(Heptan-4-yl)phenol.[1]

-

European Chemicals Agency (ECHA). Substance Information: 4-heptylphenol, branched and linear.[1]

-

U.S. Environmental Protection Agency (EPA). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS.[1]

- Sigma-Aldrich. Analysis of Alkylphenols Using New Internal Standards (Technical Note).

-

Endocrine Disruptor Lists (ED Lists).

-

[Link]

-

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Heptan-4-yl)phenol in Water Samples

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 4-(heptan-4-yl)phenol in various water matrices. Due to its classification as a potential endocrine-disrupting compound, the monitoring of this alkylphenol in environmental waters is of significant interest.[1] This method utilizes Solid-Phase Extraction (SPE) for sample concentration and clean-up, followed by reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and validated workflow for the determination of 4-(heptan-4-yl)phenol.

Introduction

4-(Heptan-4-yl)phenol is an organic compound belonging to the alkylphenol family. These compounds are widely used in the manufacturing of surfactants, resins, and other industrial products.[2] Their potential to enter aquatic environments and act as endocrine disruptors necessitates sensitive and specific analytical methods for their detection and quantification in water samples.[3][4]

This guide provides a comprehensive protocol for the analysis of 4-(heptan-4-yl)phenol, detailing every step from sample preparation to HPLC analysis. The methodology is grounded in established principles of analytical chemistry, drawing upon standard methods for phenolic compound analysis while being specifically tailored for the target analyte.

Analyte Physicochemical Properties:

A thorough understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₀O | [5] |

| Molecular Weight | 192.3 g/mol | [1][5] |

| IUPAC Name | 4-(Heptan-4-yl)phenol | [5] |

| Calculated XLogP3 | 5.1 | [1] |

| Appearance | Powder | [5] |

The high LogP value indicates significant hydrophobicity, making reversed-phase HPLC an ideal separation technique and SPE with a nonpolar sorbent a suitable extraction method.

Experimental Workflow

The overall analytical workflow is designed to ensure high recovery, reproducibility, and sensitivity. It encompasses sample collection, preservation, extraction, and chromatographic analysis.

Caption: Overall workflow for the analysis of 4-(Heptan-4-yl)phenol in water.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (ACS grade), Water (HPLC grade or Milli-Q).

-

Reagents: Formic acid (88%), 4-(Heptan-4-yl)phenol standard (>98% purity).

-

SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) or similar polymeric reversed-phase cartridges (e.g., 500 mg, 6 mL).

-

Syringe Filters: 0.45 µm PTFE or nylon.

Detailed Protocols

Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(heptan-4-yl)phenol standard and dissolve it in 10 mL of methanol in a class A volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established methods for extracting phenols from aqueous matrices.[3][6] The use of a polymeric sorbent is justified by its high affinity for nonpolar compounds like 4-(heptan-4-yl)phenol from a polar (water) matrix.[7]

-

Sample Preservation: Upon collection, acidify the water sample to a pH below 4 with sulfuric or nitric acid to prevent the ionization of the phenolic hydroxyl group and improve retention on the SPE sorbent.[8]

-

Cartridge Conditioning: Condition the PS-DVB SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of HPLC-grade water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass a known volume of the water sample (e.g., 250-1000 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained 4-(heptan-4-yl)phenol from the cartridge with 5-10 mL of dichloromethane or a mixture of dichloromethane and methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis

The selection of a C18 stationary phase and an acetonitrile/water mobile phase is standard for the reversed-phase separation of alkylphenols.[9][10]

HPLC Operating Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 274 nm |

| Run Time | 10 minutes |

Rationale for Parameter Selection:

-

Mobile Phase: The high percentage of acetonitrile is necessary to elute the hydrophobic 4-(heptan-4-yl)phenol from the C18 column in a reasonable time. The addition of 0.1% formic acid helps to suppress the ionization of the phenolic group, leading to better peak shape and reproducibility.

-

Detection Wavelength: Phenolic compounds typically exhibit UV absorbance maxima around 274 nm.[8] A Diode Array Detector is recommended to confirm peak purity and to select the optimal wavelength.

Data Analysis and Quality Control

-

Calibration: Construct a calibration curve by plotting the peak area of the 4-(heptan-4-yl)phenol standards against their known concentrations. A linear regression with a correlation coefficient (r²) > 0.995 should be achieved.

-

Quantification: Determine the concentration of 4-(heptan-4-yl)phenol in the samples by interpolating their peak areas from the calibration curve.

-

Quality Control: Analyze a method blank, a laboratory-fortified blank (spike), and a matrix spike with each batch of samples to assess for contamination, recovery, and matrix effects. Recoveries should typically fall within the 80-120% range.[3]

Conclusion

The described SPE-HPLC-UV method provides a reliable and sensitive approach for the determination of 4-(heptan-4-yl)phenol in water samples. The protocol is based on established analytical principles and can be readily implemented in laboratories equipped with standard HPLC instrumentation. The method's performance should be validated in the specific water matrix of interest to ensure it meets the required data quality objectives.

References

-

U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

U.S. Environmental Protection Agency. Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. Retrieved from [Link]

-

Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. Retrieved from [Link]

-

Cruceru, L., et al. (2009). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Revista de Chimie, 60(7), 780-784. Retrieved from [Link]

-

American Elements. 4-(heptan-4-yl)phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 97050362, (4R)-heptan-4-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12409815, 4-(Heptan-4-yl)phenol. Retrieved from [Link]

-

Zhao, X., et al. (2013). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. Journal of Chromatographic Science, 51(8), 734-740. Retrieved from [Link]

-

Arribas-Lorenzo, G., et al. (2021). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled waters by vortex-assisted dispersive liquid-liquid microextraction based on a natural hydrophobic eutectic solvent. Food Chemistry, 365, 130535. Retrieved from [Link]

-

Cruceru, L., & Soceanu, A. (2012). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. UPB Scientific Bulletin, Series B, 74(2), 167-174. Retrieved from [Link]

-

Akita, T., et al. (2016). Simple HPLC-UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 7, 729-739. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction and LC/MS/MS. Retrieved from [Link]

-

Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

-

Cruceru, L., et al. (2012). of HPLC method application for monitoring the alkylphenols content in waste water discharged into city drains by some economic agents in different regions of Romania, during 2007 and 2008 years. ResearchGate. Retrieved from [Link]

-

Laakso, S. (2010). Determination of Phenols in Water by High Performance Liquid Chromatography with a UV-detector. Theseus. Retrieved from [Link]

-

Pinchón, D., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 10(5), 2354-2379. Retrieved from [Link]

Sources

- 1. 4-(Heptan-4-yl)phenol | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theseus.fi [theseus.fi]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. epa.gov [epa.gov]

- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: 4-(Heptan-4-yl)phenol as a Reference Standard for Chromatographic Analysis

Abstract: This document provides a comprehensive technical guide for the utilization of 4-(Heptan-4-yl)phenol as a certified reference standard in analytical methodologies. It outlines the fundamental properties of the compound, detailed protocols for the preparation of calibration standards, and a validated workflow for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical procedural steps is explained to ensure methodological robustness and adherence to stringent quality control requirements in research, drug development, and environmental monitoring.

Introduction: The Role of Alkylphenols and the Need for a Precise Standard

Alkylphenols are a class of organic compounds with wide industrial applications, primarily in the manufacturing of alkylphenol ethoxylates, a type of non-ionic surfactant used in detergents, plastics, and agricultural products.[1] However, certain alkylphenols and their degradation products are recognized as potential endocrine-disrupting compounds (EDCs), raising concerns about their environmental prevalence and impact on human health.[2][3] Consequently, regulatory bodies and research institutions require precise and accurate quantification of these compounds in diverse matrices such as water, soil, and biological tissues.

4-(Heptan-4-yl)phenol, a specific branched-chain alkylphenol, serves as an essential reference standard for this purpose. A reference standard is a highly purified and well-characterized compound used as a measurement benchmark. Its accurate use is fundamental to the validity of any quantitative analysis, ensuring that instrumental responses can be reliably correlated to the concentration of the analyte in an unknown sample. This guide details the proper handling, preparation, and application of 4-(Heptan-4-yl)phenol to establish traceable and reproducible analytical results.

Physicochemical Properties of 4-(Heptan-4-yl)phenol

A thorough understanding of the reference material's properties is critical for its correct handling, storage, and use in analytical method development.

| Property | Value | Source |

| IUPAC Name | 4-heptan-4-ylphenol | PubChem[2] |

| Synonyms | Phenol, 4-(1-propylbutyl)-; 4-(1-Propylbutyl)phenol | PubChem[2] |

| CAS Number | 6465-71-0 | American Elements[4] |

| Molecular Formula | C₁₃H₂₀O | PubChem[2] |

| Molecular Weight | 192.30 g/mol | PubChem[2][5] |

| Appearance | Powder | American Elements[4] |

| Storage Temperature | Room Temperature | American Elements[4] |

Safety and Handling Precautions

As a phenolic compound and potential endocrine disruptor, 4-(Heptan-4-yl)phenol requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

-

Engineering Controls: All weighing and solution preparation steps should be performed in a certified chemical fume hood to prevent inhalation of the powder.

-

Health Hazards: Phenolic compounds can cause skin and eye irritation.[5] Avoid direct contact. In case of exposure, wash the affected area thoroughly with water.

-

Disposal: Dispose of all waste materials (unused solutions, contaminated vials, etc.) in accordance with local, state, and federal hazardous waste regulations.

Experimental Protocols: From Standard to Signal

The following protocols provide a self-validating framework for the use of 4-(Heptan-4-yl)phenol in a quantitative workflow. The causality for key steps is provided to empower the researcher to adapt the methodology where appropriate.

Preparation of a Primary Stock Solution (1000 µg/mL)

The accuracy of all subsequent measurements depends on the precise preparation of this primary stock solution.

Rationale: A high-concentration stock solution is prepared in a solvent that ensures complete dissolution and long-term stability. Methanol is an excellent choice due to the high solubility of alkylphenols. Using a calibrated analytical balance and Class A volumetric glassware minimizes measurement uncertainty, ensuring traceability.[6]

Materials:

-

4-(Heptan-4-yl)phenol reference standard (purity ≥98%)

-

Methanol, HPLC or GC-MS grade

-

10 mL Class A volumetric flask

-

Analytical balance (readable to 0.01 mg)

-

Spatula and weighing paper/boat

-

Ultrasonic bath

Procedure:

-

Tare: Place a weighing boat on the analytical balance and tare it.

-

Weigh: Accurately weigh approximately 10.0 mg of 4-(Heptan-4-yl)phenol reference standard. Record the exact weight (e.g., 10.2 mg).

-

Transfer: Carefully transfer the weighed powder into the 10 mL Class A volumetric flask.

-

Dissolve: Add approximately 7-8 mL of methanol to the flask. Gently swirl to dissolve the majority of the powder.

-

Sonicate: Place the flask in an ultrasonic bath for 5-10 minutes. This step is crucial to break up any small agglomerates and ensure complete dissolution of the standard.

-